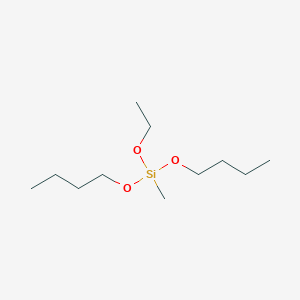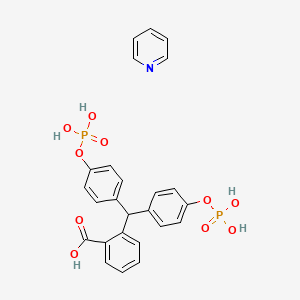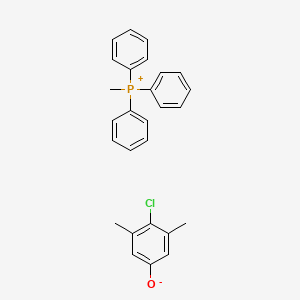![molecular formula C16H18CaCl4O4 B12683976 Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] CAS No. 84057-83-0](/img/structure/B12683976.png)
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a cyclopropane ring and dichlorovinyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with calcium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include calcium chloride and organic solvents such as dichloromethane. The reaction is usually conducted at room temperature, followed by purification steps to isolate the final product.
Industrial Production Methods
In industrial settings, the production of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the dichlorovinyl groups to less chlorinated or dechlorinated products.
Substitution: The compound can participate in substitution reactions, where the dichlorovinyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce less chlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves its interaction with specific molecular targets. The dichlorovinyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by altering the function of key regulatory molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid: A related compound with similar structural features but different reactivity.
Transfluthrin: Another compound containing the dichlorovinyl group, used as an insecticide.
Uniqueness
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is unique due to its specific combination of a cyclopropane ring and dichlorovinyl groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
84057-83-0 |
|---|---|
Molekularformel |
C16H18CaCl4O4 |
Molekulargewicht |
456.2 g/mol |
IUPAC-Name |
calcium;3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/2C8H10Cl2O2.Ca/c2*1-8(2)4(3-5(9)10)6(8)7(11)12;/h2*3-4,6H,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
MSWWAPQUVTXVMB-UHFFFAOYSA-L |
Kanonische SMILES |
CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.[Ca+2] |
Verwandte CAS-Nummern |
55701-05-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















